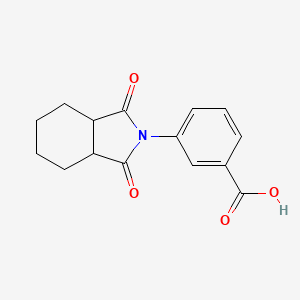
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione, also known as BCPAO, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BCPAO is a pyrrolidine derivative that has been shown to exhibit anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammation response. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has been the analgesic properties of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can reduce pain by inhibiting the production of prostaglandins, which are molecules that contribute to the sensation of pain. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of chronic pain.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are molecules that contribute to inflammation and pain. 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione inhibits the production of prostaglandins by blocking the activity of COX.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have antioxidant properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can scavenge free radicals, which are molecules that can damage cells and contribute to the development of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its relatively simple synthesis method. This makes it an attractive candidate for further research and development. However, one of the limitations of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. One area of research could be the development of novel formulations that improve the solubility and bioavailability of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Another area of research could be the investigation of the potential of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione as a treatment for cancer, as its antioxidant properties make it a potential candidate for the prevention and treatment of cancer. Additionally, further research could be conducted on the mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione to better understand its effects on inflammation and pain.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with cyclohexylamine and pyrrolidine-2,5-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFSIFMPIIIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B5062825.png)
![2-(methoxymethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5062832.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5062834.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)


![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)